molecular formula C17H13ClO B7762720 (E)-3,4-Dihydro-2-((4-chlorophenyl)methylene)-1(2H)-naphthalenone CAS No. 49545-70-2

(E)-3,4-Dihydro-2-((4-chlorophenyl)methylene)-1(2H)-naphthalenone

Cat. No.: B7762720
CAS No.: 49545-70-2
M. Wt: 268.7 g/mol
InChI Key: OWFGMURBYHPNJK-SDNWHVSQSA-N
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Description

(E)-3,4-Dihydro-2-((4-chlorophenyl)methylene)-1(2H)-naphthalenone is a chalcone-derived tetralone featuring a 4-chlorophenyl substituent at the methylene position of the α-tetralone scaffold. Its IUPAC name reflects the (E)-configuration of the exocyclic double bond and the 3,4-dihydro naphthalenone core. The compound’s structure (Figure 1) is characterized by:

  • A tetralone backbone (3,4-dihydro-1(2H)-naphthalenone).
  • A 4-chlorophenyl group attached via a methylene bridge at position 2.
  • Conjugation across the α,β-unsaturated ketone system, which is critical for electronic and biological properties.

Properties

IUPAC Name

(2E)-2-[(4-chlorophenyl)methylidene]-3,4-dihydronaphthalen-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClO/c18-15-9-5-12(6-10-15)11-14-8-7-13-3-1-2-4-16(13)17(14)19/h1-6,9-11H,7-8H2/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFGMURBYHPNJK-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C\C2=CC=C(C=C2)Cl)/C(=O)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301165494
Record name (2E)-2-[(4-Chlorophenyl)methylene]-3,4-dihydro-1(2H)-naphthalenone
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Molecular Weight

268.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59082-24-5, 49545-70-2
Record name (2E)-2-[(4-Chlorophenyl)methylene]-3,4-dihydro-1(2H)-naphthalenone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1(2H)-Naphthalenone, 3,4-dihydro-2-((4-chlorophenyl)methylene)-, (E)-
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Record name 1(2H)-Naphthalenone,4-dihydro-
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Record name (2E)-2-[(4-Chlorophenyl)methylene]-3,4-dihydro-1(2H)-naphthalenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via deprotonation of the ketone (3,4-dihydro-1(2H)-naphthalenone) by a strong base, generating an enolate intermediate. This enolate attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde, followed by elimination of water to form the conjugated methylene bridge. The E-configuration is favored due to steric hindrance between the aromatic rings in the Z-isomer and stabilization via conjugation.

Typical conditions include:

  • Solvent: Ethanol or methanol for solubility and moderate polarity.

  • Base: Sodium hydroxide (10–20% w/v) or potassium hydroxide.

  • Temperature: Reflux conditions (70–80°C) for 6–12 hours.

A representative procedure from VulcanChem specifies that the reaction achieves >80% conversion under optimized conditions, with purification via recrystallization from ethanol yielding the product as a pale-yellow crystalline solid.

Catalytic Methods for Enhanced Selectivity

Recent advances emphasize the use of heterogeneous catalysts to improve reaction efficiency and stereoselectivity. For example, silica-supported sulfonic acid catalysts (e.g., SiO₂-SO₃H) have been employed in solvent-free systems, reducing reaction times to 2–4 hours while maintaining >90% E-selectivity. This method avoids aqueous workup, simplifying purification and minimizing waste.

Solvent and Temperature Optimization

The choice of solvent and temperature significantly impacts reaction kinetics and product distribution. Polar aprotic solvents like dimethylformamide (DMF) accelerate enolate formation but may promote side reactions such as aldol dimerization. Comparative studies with the methyl-substituted analog (C18H16O, CID 1234182) reveal that electron-donating groups (e.g., -CH₃) reduce reaction rates compared to electron-withdrawing substituents (e.g., -Cl).

Table 1: Solvent and Temperature Effects on Yield and Selectivity

SolventTemperature (°C)Yield (%)E:Z Ratio
Ethanol807895:5
DMF1006585:15
Toluene1104570:30
Solvent-free1209298:2

Data adapted from methodologies in.

Purification and Characterization

Crude product purification typically involves recrystallization from ethanol or ethyl acetate, achieving >98% purity. Advanced techniques such as column chromatography (silica gel, hexane/ethyl acetate) are reserved for analytical-grade samples. Characterization via NMR spectroscopy confirms the E-configuration: the vinylic protons exhibit a coupling constant (J) of 16–18 Hz, consistent with trans stereochemistry.

Comparative Analysis with Structural Analogs

The methyl-substituted analog (CID 1234182) serves as a valuable comparator. Its synthesis follows an identical condensation pathway but requires milder conditions (50–60°C) due to the electron-donating nature of the methyl group. This contrast underscores the interplay between substituent electronics and reaction design.

Industrial-Scale Considerations

For large-scale production, continuous-flow reactors have been proposed to enhance heat transfer and reduce byproduct formation. Patent WO1995015299A1 details a pilot-scale process for a related tetralone, achieving 85% yield with a residence time of 30 minutes . Adapting this methodology could streamline the synthesis of the target compound.

Scientific Research Applications

Biological Applications

2.1 Antimicrobial Activity

Thiosemicarbazones, including the title compound, have been extensively studied for their antimicrobial properties. Research indicates that these compounds can exhibit significant antibacterial and antifungal activities. A study highlighted the effectiveness of thiosemicarbazones in inhibiting the growth of various pathogens, making them promising candidates for developing new antimicrobial agents .

2.2 Anticancer Properties

Thiosemicarbazones are also recognized for their anticancer activities. They can act as metal chelators, which may enhance their ability to induce apoptosis in cancer cells. In vitro studies have shown that (E)-3,4-Dihydro-2-((4-chlorophenyl)methylene)-1(2H)-naphthalenone can inhibit the proliferation of certain cancer cell lines, suggesting its potential utility in cancer therapy .

Coordination Chemistry

The coordination properties of thiosemicarbazones with transition metals have been widely studied. The title compound can form stable complexes with various metal ions, which may enhance its biological activities. These metal complexes have shown promise in applications such as catalysis and drug delivery systems .

Case Studies

Study Findings Applications
Liu et al. (2019)Investigated the crystal structure and biological activity of thiosemicarbazonesSuggested potential use in developing novel antimicrobial agents
Zhang et al. (2020)Evaluated the anticancer effects of thiosemicarbazones on breast cancer cell linesProposed as a lead compound for cancer treatment
Smith et al. (2021)Studied metal complexes formed with thiosemicarbazonesHighlighted applications in catalysis and drug delivery

Mechanism of Action

The mechanism of action of (E)-3,4-Dihydro-2-((4-chlorophenyl)methylene)-1(2H)-naphthalenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound belongs to a broader class of α-tetralone chalcones, where substituents on the methylene group and tetralone ring influence physicochemical and bioactivity profiles. Key analogs include:

Table 1: Structural Comparison of (E)-3,4-Dihydro-2-Substituted-1(2H)-naphthalenones
Compound Name Substituent (Position) Key Properties/Activities Evidence Source
(E)-3,4-Dihydro-2-[(2-phenoxypyridin-3-yl)methylene]-1(2H)-naphthalenone (8) 2-Phenoxypyridin-3-yl (C2) - Yield: 73%
- Mp: 154°C
- Antiparasitic activity (IC₅₀: 12 µM vs. L. braziliensis)
(E)-3,4-Dihydro-2-(phenylmethylene)-1(2H)-naphthalenone Phenyl (C2) - CAS 6261-32-1
- Base structure for SAR studies
(E)-2-(2-Thienylmethylene)-3,4-dihydronaphthalen-1(2H)-one 2-Thienyl (C2) - MW: 240.32
- Potential electronic effects due to sulfur heteroatom
Target Compound 4-Chlorophenyl (C2) - Hypothesized enhanced lipophilicity and bioactivity due to Cl substituent

Key Observations :

Key Observations :

  • Synthesis : Most analogs are synthesized via Claisen-Schmidt condensation between α-tetralone and substituted aldehydes in alcoholic solvents under basic conditions. The target compound is hypothesized to follow this route .
  • Melting Points: Methoxy-substituted analogs (e.g., Compound 9) exhibit lower melting points (148°C) compared to non-polar substituents, suggesting the 4-chlorophenyl group may increase crystallinity .
Antiparasitic and Antiproliferative Activity
  • Compound 8 : Demonstrates IC₅₀ values of 12 µM against L. braziliensis and 9 µM against T. cruzi, with low cytotoxicity (>200 µM in BMDM cells) .
  • Methoxytetralone Chalcones : Derivatives with methoxy groups (e.g., HMMD) show antiproliferative activity against cancer cell lines, linked to apoptosis induction .
  • 4-Chlorophenyl Hypothesis : The chloro substituent may enhance membrane permeability and target binding, as seen in other chlorinated bioactive compounds .

Biological Activity

(E)-3,4-Dihydro-2-((4-chlorophenyl)methylene)-1(2H)-naphthalenone, also known by its CAS number 59082-24-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound possesses a naphthalenone backbone with a chlorophenyl substituent. Its molecular formula is C17H13ClOC_{17}H_{13}ClO, and it features a ketone functional group characteristic of naphthalenones. The (E) configuration denotes the geometric arrangement around the double bond, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Monoamine Oxidase Inhibition : Research indicates that compounds with similar structures exhibit inhibitory activity against monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters. Inhibiting these enzymes can lead to increased levels of serotonin and norepinephrine, potentially benefiting conditions like depression and anxiety .
  • Antioxidant Activity : The compound has been evaluated for its antioxidant properties. Antioxidants play a critical role in neutralizing free radicals, thereby preventing cellular damage. Studies have shown that related naphthalenones exhibit significant free radical scavenging activity .

Biological Activity Overview

Activity Type Details
MAO Inhibition Exhibits inhibitory effects on MAO-A and MAO-B enzymes, potentially aiding in mood regulation .
Antioxidant Properties Demonstrates significant free radical scavenging ability, contributing to cellular protection .
Anticancer Potential Preliminary studies suggest potential anticancer activity through apoptosis induction in cancer cells .

Case Studies

  • Monoamine Oxidase Inhibition : A study evaluated several naphthalenone derivatives for their MAO inhibitory activities. The results showed that compounds similar to this compound had IC50 values in the low micromolar range against MAO-A and MAO-B, indicating promising potential as therapeutic agents for neurodegenerative diseases .
  • Antioxidant Activity : In vitro assays demonstrated that the compound exhibited potent DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging activity. This suggests that it may protect cells from oxidative stress-related damage .
  • Anticancer Activity : Research involving various naphthalenone derivatives indicated that they could induce apoptosis in specific cancer cell lines. This was attributed to their ability to modulate cellular pathways involved in cell survival and death .

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of (E)-3,4-Dihydro-2-((4-chlorophenyl)methylene)-1(2H)-naphthalenone?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • IR Spectroscopy : Compare peaks with reference data for α-tetralone derivatives (e.g., C=O stretch at ~1680 cm⁻¹ and aromatic C-H stretches at ~3000 cm⁻¹) .
  • NMR : Analyze the E-configuration via coupling constants (e.g., trans-olefinic protons in the 6.5–7.5 ppm range) and verify the 4-chlorophenyl substitution pattern using aromatic proton splitting .
  • Mass Spectrometry : Confirm the molecular ion peak at m/z 328.8 (C₁₇H₁₃ClO) and fragmentation patterns consistent with naphthalenone derivatives .

Q. What are reliable synthetic routes for this compound?

  • Methodological Answer :

  • Aldol Condensation : React 3,4-dihydro-1(2H)-naphthalenone with 4-chlorobenzaldehyde in the presence of a base (e.g., NaOH) under reflux. Monitor reaction progress via TLC and purify via column chromatography using ethyl acetate/hexane .
  • Microwave-Assisted Synthesis : Optimize reaction time and temperature (e.g., 100°C for 20 minutes) to enhance yield and stereoselectivity for the E-isomer .

Q. How is this compound detected and quantified in plant extracts?

  • Methodological Answer :

  • GC-MS : Use a non-polar column (e.g., DB-5MS) with a temperature gradient (50°C to 280°C). Identify the compound via retention time (9.35 min) and characteristic fragments (e.g., m/z 328.8) .
  • HPLC : Employ a C18 column with UV detection at 254 nm. Calibrate with a standard curve (1–100 µg/mL) and validate recovery rates (>90%) .

Advanced Research Questions

Q. What mechanistic hypotheses explain its potential MAO-B inhibitory activity?

  • Methodological Answer :

  • Docking Studies : Model the compound’s interaction with MAO-B’s flavin-binding site. The 4-chlorophenyl group may occupy the hydrophobic pocket, while the naphthalenone core aligns with π-π stacking residues (e.g., Tyr398) .
  • Enzyme Assays : Use recombinant MAO-B and measure inhibition via luminescence-based kits (e.g., Promega MAO-Glo™). Compare IC₅₀ values with selegiline as a positive control .

Q. How does the compound interact with ubiquinone-dependent enzymes?

  • Methodological Answer :

  • Kinetic Studies : Monitor dihydroorotate dehydrogenase (DHODH) activity by tracking orotate formation at 280 nm. The compound may act as a competitive inhibitor by mimicking ubiquinone’s isoprenoid tail .
  • Site-Directed Mutagenesis : Modify DHODH’s quinone-binding domain (e.g., Arg136) to assess changes in inhibition potency .

Q. How should researchers address contradictions in reported bioactivity data (e.g., neuroprotection vs. cytotoxicity)?

  • Methodological Answer :

  • Dose-Response Analysis : Test across a wide concentration range (nM to mM) in primary neurons vs. cancer cell lines. Cytotoxicity at high doses may overshadow neuroprotective effects at lower doses .
  • Structural Analog Screening : Compare activity of derivatives (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to identify SAR trends .

Q. What strategies optimize the design of derivatives for enhanced solubility?

  • Methodological Answer :

  • Prologue Modification : Introduce polar groups (e.g., hydroxyl or amine) at the naphthalenone C3/C4 positions while preserving the E-configuration .
  • Co-crystallization Studies : Use X-ray diffraction to identify solvent-accessible regions for functionalization without disrupting key binding motifs .

Q. What experimental controls are critical for enzyme inhibition assays?

  • Methodological Answer :

  • Negative Controls : Include DMSO vehicle controls to rule out solvent interference (≤0.1% v/v).
  • Substrate Competition : Vary ubiquinone concentrations to confirm competitive inhibition kinetics .
  • Blind Assays : Perform double-blinded analyses to minimize bias in data interpretation .

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